![molecular formula C16H21N3O B7933035 (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide](/img/structure/B7933035.png)
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a cyclopropyl group, a cyano-benzyl moiety, and an amino group, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound under catalytic conditions.
Introduction of the cyano-benzyl moiety: This step involves the nucleophilic substitution of a benzyl halide with a cyanide ion.
Coupling of the amino group: The final step involves the coupling of the amino group with the previously formed intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound's structure suggests potential applications in the development of pharmaceuticals. Its unique functional groups, including an amino group and a cyano group, may interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have been investigated for their effects on the central nervous system (CNS), particularly as analgesics or in the treatment of neurological disorders.
Case Studies
- Analgesic Activity : Similar compounds have shown promise as analgesics through mechanisms involving the modulation of pain pathways. For instance, studies on related compounds indicate they may inhibit fatty acid amide hydrolase (FAAH), which could enhance endocannabinoid signaling and provide pain relief.
- Neurological Disorders : Research into structurally similar compounds has suggested potential benefits in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
Organic Synthesis
Building Block for Complex Molecules
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
Synthetic Routes
- Reductive Amination : This method involves the reaction of carbonyl compounds with amines in the presence of reducing agents, allowing for the formation of amine derivatives.
- Amidation Reactions : The compound can participate in amidation reactions with carboxylic acid derivatives to form amides, which are crucial in pharmaceutical chemistry.
Chemical Properties and Reactivity
The molecular structure of this compound includes several functional groups that contribute to its reactivity:
- Amino Group (-NH2) : This group can act as a nucleophile in various reactions.
- Cyano Group (-C≡N) : Known for its ability to participate in nucleophilic addition reactions, enhancing the compound's versatility.
- Cyclopropyl Moiety : The presence of a cyclopropyl group can influence the compound's pharmacokinetics and dynamics due to its unique strain and steric properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide
- ®-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide
- 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the cyclopropyl group and the cyano-benzyl moiety also contributes to its distinct chemical properties compared to similar compounds.
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its amino group, cyano-benzyl moiety, and cyclopropyl group, belongs to the class of amides and is being investigated for its ability to modulate various biochemical pathways.
Structural Characteristics
The molecular formula of this compound is C16H21N3O, with a molecular weight of 271.36 g/mol. Its structure can be represented as follows:
Protein Kinase Modulation
Research indicates that this compound exhibits significant biological activity through the modulation of protein kinases. Protein kinases play crucial roles in cellular processes such as proliferation and apoptosis, making this compound a candidate for therapeutic applications in various diseases, including cancer. The specific mechanisms of action may involve either the inhibition or activation of signaling pathways associated with these kinases.
Interaction Studies
Interaction studies have demonstrated that this compound can bind to specific protein targets, influencing their activity. Understanding these interactions is vital for elucidating the pharmacodynamics of this compound and assessing its potential side effects when developed into a therapeutic agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique aspects of this compound. The following table highlights some related compounds and their distinctive features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-Amino-N-(3-fluoro-benzyl)-N-cyclopropyl-3-methyl-butyramide | Fluorinated benzyl group | Enhanced lipophilicity, potentially better bioavailability |
N-(3-cyano-benzyl)-N-isobutylamine | Isobutyl instead of cyclopropyl | Different steric effects affecting binding affinity |
N-(4-cyanophenyl)-N-cyclopropyl-2-aminoacetamide | Different aromatic substitution | Variability in biological activity due to different electronic effects |
This comparison underscores the significance of the structural features of this compound in determining its biological activity and therapeutic potential.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-cyclopropyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)15(18)16(20)19(14-6-7-14)10-13-5-3-4-12(8-13)9-17/h3-5,8,11,14-15H,6-7,10,18H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFJQFJYOWOII-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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